N~1~-benzyl-N~1~-methyl-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N~1~-benzyl-N~1~-methyl-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyl group, a methyl group, and a tetraazole ring attached to a benzamide core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N~1~-methyl-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps. One common method involves the reaction of benzyl chloride with methylamine to form N-benzyl-N-methylamine. This intermediate is then reacted with 5-methyl-1H-1,2,3,4-tetraazole-1-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~-benzyl-N~1~-methyl-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzyl derivatives.
Scientific Research Applications
N~1~-benzyl-N~1~-methyl-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-benzyl-N~1~-methyl-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamide: Similar structure but lacks the tetraazole ring.
N-benzyl-1-(5-methyl-2-furyl)-3-buten-1-amine: Contains a furan ring instead of a tetraazole ring.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Contains triazole rings instead of a tetraazole ring.
Uniqueness
N~1~-benzyl-N~1~-methyl-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of the tetraazole ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C17H17N5O |
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Molecular Weight |
307.35 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H17N5O/c1-13-18-19-20-22(13)16-11-7-6-10-15(16)17(23)21(2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
InChI Key |
XYBTVYKPLTUDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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